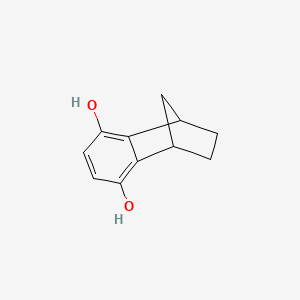

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol

Description

Properties

IUPAC Name |

tricyclo[6.2.1.02,7]undeca-2,4,6-triene-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h3-4,6-7,12-13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHNNCBQCSLFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3=C(C=CC(=C23)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884873 | |

| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16144-91-5 | |

| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16144-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016144915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol: A Technical Guide for Advanced Research and Development

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical analysis of synthetic strategies.

Introduction: The Significance of a Bridged Naphthalene Diol

This compound, with its rigid, bicyclic framework, presents a unique scaffold for the design of novel therapeutic agents and functional materials. The constrained conformational flexibility and defined stereochemistry of this molecule make it an attractive starting point for the synthesis of complex molecular architectures with specific biological activities or material properties. Its structural motifs have been explored in the development of various biologically active compounds, highlighting its importance in the field of chemical synthesis.

Overall Synthetic Strategy

The most efficient and widely employed synthetic route to this compound is a two-step process. The synthesis commences with a Diels-Alder reaction between cyclopentadiene and p-benzoquinone to yield the endo-adduct, 1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione. Subsequent reduction of this dione intermediate affords the target diol.

Caption: Overall synthetic workflow for this compound.

Part 1: The Diels-Alder Cycloaddition - Forging the Bicyclic Core

The cornerstone of this synthesis is the [4+2] cycloaddition between cyclopentadiene (the diene) and p-benzoquinone (the dienophile). This reaction is a classic example of the Diels-Alder reaction, renowned for its efficiency and stereospecificity in forming six-membered rings.

Mechanistic Causality: The "On-Water" Advantage

While the Diels-Alder reaction can be performed in various organic solvents, conducting the reaction in water offers significant rate acceleration and improved yields.[1][2] This phenomenon, often termed the "on-water" effect, is attributed to two primary factors:

-

Hydrophobic Effect: The nonpolar reactants are poorly solvated by water, leading to their aggregation. This enforced proximity increases the effective concentration of the reactants, thereby accelerating the reaction rate.

-

Hydrogen Bonding: Water molecules can form hydrogen bonds with the carbonyl groups of the p-benzoquinone, which enhances its electrophilicity and stabilizes the transition state of the cycloaddition.

The reaction proceeds via a concerted mechanism, leading to the formation of the endo stereoisomer as the major product, in accordance with the Alder-endo rule.

Experimental Protocol: Synthesis of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| p-Benzoquinone | 108.09 | 10.8 g | 0.1 |

| Cyclopentadiene* | 66.10 | 8.0 mL (approx. 6.6 g) | 0.1 |

| Deionized Water | 18.02 | 100 mL | - |

| Ethanol (for washing) | 46.07 | As needed | - |

* Cyclopentadiene is typically obtained by cracking its dimer, dicyclopentadiene, immediately before use. Due to its propensity to dimerize at room temperature, it should be kept cold.[3]

Procedure:

-

To a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add p-benzoquinone (10.8 g, 0.1 mol) and deionized water (100 mL).

-

Stir the suspension at room temperature to ensure the p-benzoquinone is well-dispersed.

-

Cool the flask in an ice-water bath.

-

Slowly add freshly cracked cyclopentadiene (8.0 mL, approx. 0.1 mol) to the stirred suspension over 5-10 minutes.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the ice bath and stir for an additional 1-2 hours at room temperature. A yellow precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione as a yellow crystalline solid.

Expected Yield: 85-95%

Part 2: Reduction of the Dione Intermediate to the Target Diol

The reduction of the α,β-unsaturated diketone intermediate is a critical step that dictates the stereochemistry of the final product. Two primary methods are commonly employed: sodium borohydride reduction and catalytic hydrogenation.

Method Selection: A Comparative Analysis

| Feature | Sodium Borohydride Reduction | Catalytic Hydrogenation |

| Reagent | NaBH₄ | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂) |

| Stereoselectivity | Generally provides good stereocontrol, favoring attack from the less hindered face. | Can offer high stereoselectivity, often with syn-addition of hydrogen. |

| Reaction Conditions | Mild conditions (room temperature or below), atmospheric pressure. | Requires elevated pressure and specialized hydrogenation equipment. |

| Workup | Aqueous workup is required to quench the reaction and hydrolyze borate esters. | Filtration to remove the catalyst. |

| Safety | Sodium borohydride is flammable and reacts with water to produce hydrogen gas. | Hydrogen gas is highly flammable and requires careful handling. |

| Substrate Compatibility | Tolerant of many functional groups. | Can reduce other unsaturated functionalities if present. |

For the synthesis of this compound, sodium borohydride reduction is often the preferred method in a laboratory setting due to its operational simplicity and mild reaction conditions. Catalytic hydrogenation, while also effective, requires specialized equipment and handling of flammable gases under pressure.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | 174.19 | 17.4 g | 0.1 |

| Sodium Borohydride (NaBH₄) | 37.83 | 4.5 g | 0.12 |

| Methanol | 32.04 | 200 mL | - |

| Dichloromethane (for extraction) | 84.93 | As needed | - |

| Saturated Ammonium Chloride (aq) | 53.49 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the dione intermediate (17.4 g, 0.1 mol) in methanol (200 mL).

-

Cool the solution in an ice-water bath.

-

Slowly add sodium borohydride (4.5 g, 0.12 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Expected Yield: 80-90%

Alternative Protocol: Catalytic Hydrogenation

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | 174.19 | 17.4 g | 0.1 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Ethyl Acetate | 88.11 | 200 mL | - |

| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |

Procedure:

-

To a high-pressure hydrogenation vessel, add the dione intermediate (17.4 g, 0.1 mol) and ethyl acetate (200 mL).

-

Carefully add 10% Pd/C (1.0 g) to the vessel.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, or until the reaction is deemed complete by TLC or GC-MS analysis.

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization as described in the sodium borohydride protocol.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: White crystalline solid.

-

Melting Point: Approximately 172-178 °C.[4]

-

¹H NMR: Expected signals for the aromatic protons, the bridgehead protons, the methylene bridge protons, and the hydroxyl protons.

-

¹³C NMR: Expected signals for the aromatic carbons, the bridgehead carbons, and the methylene bridge carbon.

-

IR Spectroscopy: Characteristic absorption bands for the hydroxyl (-OH) group (broad, ~3300 cm⁻¹) and C-O stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂O₂ = 176.21 g/mol ).[2]

Safety and Handling

-

Cyclopentadiene: Highly flammable liquid. It readily dimerizes at room temperature. The cracking of dicyclopentadiene should be performed in a well-ventilated fume hood.[3]

-

p-Benzoquinone: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and away from sources of ignition.

-

Catalytic Hydrogenation: Hydrogen gas is extremely flammable and forms explosive mixtures with air. All hydrogenation procedures must be carried out in a properly functioning high-pressure apparatus in a designated area with appropriate safety measures in place.

Conclusion

The synthesis of this compound is a robust and efficient process that provides access to a valuable and versatile chemical intermediate. The two-step sequence, involving a Diels-Alder reaction followed by reduction, is a classic example of strategic synthesis in organic chemistry. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can reliably produce this compound in high yield and purity, paving the way for further exploration of its potential in drug discovery and materials science.

References

-

RSC Publishing. (n.d.). Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). 1 and 2: 1 adducts of cyclopentadiene with p-benzoquinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. Retrieved from [Link]

-

ChemBK. (n.d.). 8-diol,1,2,3,4-tetrahydro-4-methanonaphthalene-5. Retrieved from [Link]

-

ACS Publications. (n.d.). Facile stereoselective reductions of enediones and cage diketones suing sodium borohydride-cerium(III) chloride. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The mixture is stirred at room temperature for 10 min and then is cooled in an - ice-salt bath - (ca. −5°C, external). Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Click Chemistry with Cyclopentadiene. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol. This unique bicyclic diol, a key intermediate in the synthesis of pharmacologically active molecules such as Varenicline, possesses a rigid scaffold that makes it a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its molecular structure, spectroscopic signature, and chemical reactivity.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 16144-91-5, has a molecular formula of C₁₁H₁₂O₂ and a molar mass of 176.21 g/mol .[1][2] The core of the molecule consists of a tetrahydro-methanonaphthalene ring system, which imparts significant rigidity. The two hydroxyl groups are situated on the aromatic portion of the naphthalene core, bestowing it with the characteristics of a hydroquinone.

Structural Elucidation and Stereochemistry

The bridged bicyclic structure of the tetrahydro-1,4-methanonaphthalene core creates a distinct three-dimensional geometry. While specific crystallographic data for the 5,8-diol was not found in the reviewed literature, analysis of the closely related isomer, 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol, reveals important structural features that can be extrapolated. In the 2,3-diol isomer, the crystal structure indicates the presence of both intramolecular and intermolecular hydrogen bonding.[3][4] The intramolecular hydrogen bonds create specific ring motifs, while intermolecular hydrogen bonds lead to the formation of centrosymmetric dimers and extended chains.[3][4] It is highly probable that the 5,8-diol isomer also exhibits a rich network of hydrogen bonds, influencing its melting point, solubility, and crystal packing.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 16144-91-5 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molar Mass | 176.21 g/mol | [1][2] |

| Melting Point | 172-178 °C | [2] |

| Appearance | Likely a white to off-white solid | Inferred |

Synthesis of this compound

The synthesis of this diol is conceptually a two-step process, beginning with a Diels-Alder reaction followed by a reduction.

Synthesis Pathway Overview

The overall synthetic strategy is outlined in the diagram below.

Caption: Synthetic pathway to this compound.

Step 1: Diels-Alder Reaction

The initial step involves the [4+2] cycloaddition of cyclopentadiene with p-benzoquinone. This reaction is a classic example of a Diels-Alder reaction and is known to proceed with high efficiency.[5][6][7] The reaction is often carried out in an aqueous medium, which has been shown to accelerate the reaction rate.[5][7]

Experimental Protocol: Synthesis of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione

-

Materials: Cyclopentadiene (freshly cracked from dicyclopentadiene), p-benzoquinone, water.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-benzoquinone in water.

-

Cool the solution in an ice bath.

-

Slowly add freshly cracked cyclopentadiene to the cooled solution with vigorous stirring.

-

A precipitate will form. Continue stirring for a specified period to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

-

Step 2: Reduction of the Dione

The resulting dione is then reduced to the desired diol. This can be achieved using a variety of reducing agents.

Experimental Protocol: Synthesis of this compound

-

Materials: 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione, a suitable reducing agent (e.g., sodium borohydride), and an appropriate solvent (e.g., methanol or ethanol).

-

Procedure:

-

Suspend or dissolve the dione in the chosen solvent in a round-bottom flask with magnetic stirring.

-

Cool the mixture in an ice bath.

-

Portion-wise, add the reducing agent to the cooled mixture. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl) until the effervescence ceases.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.

-

Purify the product by recrystallization or column chromatography.

-

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the norbornene moiety, the bridgehead protons, and the methylene bridge proton. The chemical shifts and coupling patterns will be characteristic of the rigid bicyclic structure.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the olefinic carbons, the aliphatic carbons of the bicyclic system, and the bridgehead carbons.

Infrared (IR) Spectroscopy

The IR spectrum of the diol will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. Other key signals will include C-H stretching vibrations for both aromatic and aliphatic protons, and C=C stretching for the aromatic ring. The IR spectrum of the dione precursor, 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione, shows a strong carbonyl absorption.[8]

Mass Spectrometry (MS)

The mass spectrum, particularly from a GC-MS analysis, will show the molecular ion peak (M⁺) at m/z = 176, confirming the molecular weight of the compound.[9] The fragmentation pattern will be indicative of the bicyclic structure.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily governed by the two hydroxyl groups and the rigid bicyclic core.

Reactions of the Hydroxyl Groups

The diol functionality allows for a range of chemical transformations, including:

-

Esterification: Reaction with carboxylic acids or their derivatives to form the corresponding diesters.

-

Etherification: Formation of ethers through reactions such as the Williamson ether synthesis.

-

Oxidation: Oxidation of the hydroquinone moiety back to the corresponding dione.

Role in Varenicline Synthesis

As previously mentioned, this class of compounds serves as a crucial intermediate in the synthesis of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[3][4] The rigid scaffold of the tetrahydro-methanonaphthalene core is a key structural feature for its biological activity.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests that standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a structurally intriguing molecule with significant utility in synthetic organic chemistry, particularly in the field of medicinal chemistry. Its rigid bicyclic framework and versatile diol functionality make it a valuable building block for the construction of complex molecular architectures. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and a summary of its spectroscopic characteristics, which should serve as a valuable resource for researchers working with this compound.

References

-

Acta Crystallographica Section E: Structure Reports Online, 2008 , 65(1), o79. [Link]

-

RSC Advances, 2020 , 10(1), 143-149. [Link]

-

RSC Advances, 2020 , 10, 143-149. [Link]

-

Diels–Alder reaction - Wikipedia. [Link]

-

RSC Advances, 2020 , 10, 143-149. [Link]

-

Canadian Journal of Chemistry, 1990 , 68(10), 1894-1901. [Link]

- CN101531564A - Method for synthesizing 1,4-dihydro-1,4-methanonaphthalene.

-

This compound - Optional[MS (GC)] - Spectrum. [Link]

-

1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE - Organic Syntheses Procedure. [Link]

-

1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | C11H12O2 | CID 85967 - PubChem. [Link]

-

1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione - NIST WebBook. [Link]

-

Acta Crystallographica Section E: Structure Reports Online, 2008 , 65(Pt 1), o79. [Link]

-

8-diol,1,2,3,4-tetrahydro-4-methanonaphthalene-5 - ChemBK. [Link]

-

Molecules, 2007 , 12(1), 183-189. [Link]

-

ResearchGate, 2015 . [Link]

-

Chemical Properties of 1,4,5,8-Tetrahydro-1,6-methanonaphthalene (CAS 27714-83-6) - Cheméo. [Link]

-

1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-, (1.alpha.,4.alpha.,4a.beta.,5.alpha.,8.alpha - US EPA. [Link]

Sources

- 1. 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | C11H12O2 | CID 85967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetra-hydro-1,4-methano-naphthalene-2,3-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09745G [pubs.rsc.org]

- 8. 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

A Comprehensive Spectroscopic Guide to 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol: Characterization for Research and Development

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available spectral data with field-proven methodologies for data acquisition and interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative data, this guide serves as a critical resource for the unambiguous identification, purity assessment, and structural confirmation of this bicyclic hydroquinone analog. We will cover Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting data in structured tables, detailing validated protocols, and illustrating complex workflows with diagrams to ensure scientific integrity and practical utility.

Introduction

Chemical Identity and Structure

This compound is a rigid, bicyclic aromatic diol. Its structure is characterized by a tetrahydro-methanonaphthalene core with two hydroxyl groups on the aromatic ring, positioning it as a hydroquinone derivative. This unique three-dimensional scaffold imparts specific chemical properties and stereochemical constraints that are of interest in medicinal chemistry and materials science.

Key Identifiers: [1]

-

IUPAC Name: tricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-3,6-diol

-

CAS Number: 16144-91-5

-

Molecular Formula: C₁₁H₁₂O₂

-

Molecular Weight: 176.21 g/mol

Figure 1. 2D Structure of this compound.

Figure 1. 2D Structure of this compound.

Significance in Chemical and Pharmaceutical Research

The structural motif of this compound is significant. The tetrahydro-methanonaphthalene core is a conformationally restricted scaffold found in various biologically active molecules. For instance, a related isomer, 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol, serves as a key intermediate in the synthesis of Varenicline, a nicotinic receptor partial agonist used in smoking cessation therapies.[2] This highlights the pharmaceutical relevance of this chemical family. As a hydroquinone, the 5,8-diol functionality introduces redox activity, making it a potential precursor for quinone-based compounds or a scaffold for designing enzyme inhibitors and other targeted therapeutics.

The Imperative of Spectroscopic Validation

In any research or drug development pipeline, the unambiguous confirmation of a molecule's identity and purity is non-negotiable. Spectroscopic analysis provides a fingerprint of the molecule, revealing its exact mass, functional groups, and the precise connectivity of its atoms. A multi-technique approach, combining mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, creates a self-validating system of evidence, ensuring that the material being studied is indeed the correct compound and free of significant impurities. This rigor is foundational to reproducible science and regulatory compliance.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, Electron Ionization (EI) is a common method, which provides both the molecular ion and a characteristic fragmentation pattern.

Expected Fragmentation and Molecular Ion

The molecular formula C₁₁H₁₂O₂ predicts an exact mass of 176.0837 Da and a nominal mass of 176 Da.[1] The primary peak expected in the mass spectrum is the molecular ion (M⁺) at an m/z of 176. The rigid bicyclic structure may lead to characteristic fragmentation, potentially through a retro-Diels-Alder reaction of the norbornene system or loss of hydroxyl groups.

Experimental Data (GC-MS)

Publicly available GC-MS data confirms the expected molecular ion.[1] The data, sourced from the NIST Mass Spectrometry Data Center, provides a reliable reference spectrum.

| Data Point | Value | Interpretation |

| Molecular Ion (M⁺) | m/z 176 | Confirms the molecular weight of C₁₁H₁₂O₂. |

| Major Fragments | m/z 148, 147, 112 | These fragments provide structural information and can be used to confirm the identity by matching against a library database. |

Protocol: Acquiring GC-MS Data

This protocol outlines a standard procedure for analyzing a solid, thermally stable compound like the topic molecule. The choice of gas chromatography as the inlet method is ideal for separating the analyte from non-volatile impurities before it enters the mass spectrometer.[3][4]

-

Sample Preparation: Dissolve 1-2 mg of the sample in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane). The concentration should be in the micromolar to millimolar range.[5]

-

GC Instrument Setup:

-

Injector: Split/splitless injector set to 250 °C. Use a 1 µL injection volume with a split ratio of 50:1 to avoid column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures good separation and elution of the analyte.

-

-

MS Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level generates reproducible fragmentation patterns for library matching.[6]

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

-

Source Temperature: 230 °C.

-

Solvent Delay: Set a 3-4 minute solvent delay to prevent the high concentration of solvent from saturating the detector and prematurely aging the filament.[5]

-

-

Data Analysis: Process the resulting chromatogram. Extract the mass spectrum from the main analyte peak and compare it against the NIST spectral library for identity confirmation.[3][7]

Workflow & Data Validation Diagram

The following diagram illustrates the logical flow of a GC-MS experiment, a self-validating system where chromatographic purity and mass identity are confirmed sequentially.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Key Functional Group Vibrations

Based on its structure, the following absorptions are predicted for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |

| O-H Stretch (Alcohol/Phenol) | 3500 - 3200 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Stretching of sp² C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Stretching of sp³ C-H bonds in the bicyclic system. |

| Aromatic C=C Stretch | 1620 - 1450 | Medium, Sharp | Ring stretching vibrations of the benzene ring. |

| C-O Stretch (Phenol) | 1260 - 1180 | Strong | Stretching of the carbon-oxygen bond of the phenol. |

Experimental Data (FTIR)

The PubChem database indicates that an FTIR spectrum has been acquired for this compound using a KBr wafer technique.[1] While specific peak values are best viewed directly from the source, the spectrum will exhibit strong features in the regions predicted above, providing confirmatory evidence for the hydroxyl and aromatic functionalities.

Protocol: Acquiring FTIR Data (KBr Pellet Method)

The KBr pellet method is a classic and reliable technique for obtaining high-quality IR spectra of solid samples.[8] The key is to create a transparent, solid solution of the analyte in an IR-transparent matrix (KBr).

-

Equipment Preparation: Thoroughly clean an agate mortar and pestle, as well as the pellet die set, with a suitable solvent (e.g., acetone) and dry completely in an oven. This is critical to remove any organic residues and moisture.[9]

-

Grinding & Mixing:

-

Weigh approximately 1-2 mg of the sample and 200-250 mg of spectroscopic-grade KBr powder. This 1:100 to 1:200 ratio is crucial for obtaining a spectrum with appropriate peak intensities.[9][10]

-

Gently grind the KBr in the mortar first to create a fine powder. Add the sample and grind the mixture briefly but thoroughly until it is a homogenous, fine powder. Causality Note: Over-grinding can increase moisture absorption by the hygroscopic KBr, leading to a large, broad water peak around 3400 cm⁻¹ that can obscure the analyte's O-H signal.[9]

-

-

Pressing the Pellet:

-

Transfer the powder mixture into the pellet die.

-

Place the die under a hydraulic press and apply 8,000–10,000 psi (55–69 MPa) of pressure for 1-2 minutes.[8]

-

Slowly release the pressure and carefully extract the die.

-

-

Analysis: The resulting pellet should be thin and transparent. A cloudy or opaque pellet will scatter IR radiation and produce a poor-quality spectrum.[9] Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic technique for the complete structural elucidation of organic molecules in solution.[11][12] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H and ¹³C NMR Spectra

While publicly available experimental spectra are not readily provided in the initial search, we can predict the key features based on the molecule's structure and symmetry. The molecule possesses a plane of symmetry, which will simplify the spectra.

¹H NMR Predictions:

-

Aromatic Protons (2H): A singlet is expected for the two equivalent protons on the aromatic ring. The chemical shift should be in the 6.5-7.0 ppm range.

-

Hydroxyl Protons (2H): A broad singlet, whose chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, this would likely appear between 8.0-10.0 ppm.

-

Bridgehead Protons (2H): Two equivalent protons at the bridgehead positions (C1, C4). Expected to be in the 3.0-4.0 ppm range.

-

Methylene Bridge Proton (1H): The syn proton on the CH₂ bridge will be in a different environment than the anti proton.

-

Aliphatic Protons (4H): The remaining protons on the saturated portion of the bicyclic system will appear as complex multiplets in the 1.0-2.5 ppm range.

¹³C NMR Predictions: Due to symmetry, fewer than 11 signals are expected.

-

Aromatic C-OH (2C): Carbons bearing the hydroxyl groups, expected around 145-155 ppm.

-

Aromatic C-H (2C): Carbons bearing protons, expected around 110-120 ppm.

-

Quaternary Aromatic Carbons (2C): Bridgehead carbons of the aromatic ring, expected around 130-140 ppm.

-

Bridgehead Aliphatic Carbons (2C): C1 and C4, expected around 40-50 ppm.

-

Other Aliphatic Carbons (3C): Signals for the remaining unique carbons in the aliphatic bridge.

Protocol: Acquiring High-Resolution NMR Spectra

This protocol is designed for unambiguous structural confirmation.[13][14]

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent.

-

Choice of Solvent: DMSO-d₆ is an excellent choice as it will solubilize the diol and allow for the observation of the exchangeable -OH protons. CDCl₃ can also be used, but the -OH signal may be very broad or exchange with trace water.

-

-

1D NMR Acquisition:

-

Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (>16 scans).

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (>1024 scans).

-

-

2D NMR Acquisition (for full assignment): To definitively assign every proton and carbon, a suite of 2D experiments is necessary.[15]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the aliphatic framework.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is the primary method for assigning carbon signals based on previously assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2 or 3 bonds apart. This is crucial for identifying connectivity across quaternary carbons and piecing together the molecular skeleton.

-

Logic of 2D NMR for Structural Elucidation

The power of 2D NMR lies in its ability to build a complete picture of the molecule by linking individual 1D spectra together. The workflow below illustrates this logical process.

Sources

- 1. 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | C11H12O2 | CID 85967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol | C11H12O2 | CID 13166975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 5. cbic.yale.edu [cbic.yale.edu]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Welcome to the NIST WebBook [webbook.nist.gov]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. kinteksolution.com [kinteksolution.com]

- 10. shimadzu.com [shimadzu.com]

- 11. azooptics.com [azooptics.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. emerypharma.com [emerypharma.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol

This guide provides an in-depth exploration of the crystal structure of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol, a molecule of significant interest in the field of medicinal chemistry and drug development. While a definitive crystal structure is not yet publicly available, this document outlines the critical experimental pathway for its determination, from synthesis to crystallographic analysis. By synthesizing established methodologies with expert insights, we present a robust framework for researchers seeking to elucidate the three-dimensional structure of this and related bicyclic compounds. The structural information gleaned from such studies is paramount for understanding molecular interactions and guiding the design of novel therapeutic agents.

Introduction: The Significance of Naphthalene Scaffolds in Drug Discovery

The naphthalene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its rigid, bicyclic nature provides a well-defined framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[1] The tetrahydro-methanonaphthalene series, in particular, offers a three-dimensional elaboration of this planar system, creating chiral centers and conformational subtleties that can be exploited for enhanced binding affinity and selectivity.

A notable example is Varenicline, a partial agonist of the nicotinic acetylcholine receptor used for smoking cessation, which is synthesized from a related diol intermediate (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol).[2] This precedent underscores the potential of diol-functionalized tetrahydro-methanonaphthalenes as key building blocks in the synthesis of complex, biologically active molecules. The determination of the precise crystal structure of this compound is a critical step in unlocking its full potential for structure-based drug design.

Synthetic Pathway: From Starting Materials to Single Crystals

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The proposed synthetic route to this compound is a two-step process commencing with a Diels-Alder reaction, followed by reduction.

Step 1: Diels-Alder Cycloaddition

The foundational step involves the [4+2] cycloaddition of cyclopentadiene and p-benzoquinone to form the endo adduct, 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione.[3] This reaction is a classic example of the Diels-Alder reaction and is known to proceed with high efficiency.[4][5][6]

Experimental Protocol: Synthesis of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione

-

Materials:

-

p-Benzoquinone

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

Dissolve p-benzoquinone in a minimal amount of diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly cracked cyclopentadiene dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

Recrystallize the crude product from ethanol to yield pale yellow crystals of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione.

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Step 2: Reduction of the Dione

The second step is the reduction of the dione to the corresponding diol. This can be achieved using a variety of reducing agents. The choice of reagent can influence the stereochemistry of the resulting diol, a critical consideration for subsequent applications.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

-

Procedure:

-

Suspend the dione in methanol in a round-bottom flask with magnetic stirring.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

Purify the product by column chromatography on silica gel.

-

Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7] Slow evaporation of a saturated solution is a common and effective method.

Experimental Protocol: Crystal Growth

-

Procedure:

-

Dissolve the purified diol in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, acetone, or chloroform) to create a nearly saturated solution.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.

-

Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

-

Monitor the vial for the formation of well-defined single crystals.

-

Diagram of the Synthetic Workflow

Caption: Synthetic and crystallization workflow.

X-ray Crystallography: Elucidating the Three-Dimensional Structure

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[8] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

Key Data Collection Parameters

| Parameter | Typical Value/Setting | Significance |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Choice depends on crystal properties. |

| Temperature | 100 K or 293 K | Low temperature reduces thermal motion, improving data quality. |

| Detector | CCD or CMOS | Modern detectors for efficient data collection. |

| Data Collection Strategy | ω and φ scans | Ensures complete coverage of the reciprocal space. |

Structure Solution and Refinement

The collected diffraction data are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final crystal structure.

Diagram of the Crystallographic Workflow

Caption: X-ray crystallography workflow.

Expected Crystallographic Data

Based on the analysis of the related 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol, we can anticipate the key crystallographic parameters for the 5,8-diol.[2]

Table of Expected Crystallographic Parameters

| Parameter | Expected Information |

| Chemical Formula | C₁₁H₁₂O₂ |

| Formula Weight | 176.21 g/mol |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| Absorption Coefficient (μ) | mm⁻¹ |

| R-factors (R₁, wR₂) | Goodness-of-fit indicators |

| Hydrogen Bonding | Intra- and intermolecular interactions |

Data Validation and Deposition: Ensuring Scientific Integrity

Upon completion of the structure refinement, the crystallographic data must be validated and deposited in a public database to ensure its accessibility and reusability by the scientific community.

-

Validation: The final Crystallographic Information File (CIF) should be checked using software like checkCIF from the International Union of Crystallography (IUCr) to identify and address any potential issues.[9]

-

Deposition: The validated CIF and structure factor data should be deposited in a public repository such as the Cambridge Structural Database (CSD) via the Cambridge Crystallographic Data Centre (CCDC).[10] This ensures that the data is preserved and accessible for future research.

Conclusion and Future Directions

The determination of the crystal structure of this compound is a crucial step towards understanding its chemical properties and potential applications in drug discovery. This guide provides a comprehensive roadmap for researchers, detailing the necessary synthetic and crystallographic procedures. The resulting three-dimensional structural information will be invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutics based on this promising scaffold. Future work should focus on the synthesis of derivatives and their co-crystallization with biological targets to further elucidate their mechanism of action.

References

-

Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Advances. [Link]

-

Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone. IntechOpen. [Link]

-

1 and 2: 1 adducts of cyclopentadiene with p-benzoquinone. Canadian Journal of Chemistry. [Link]

-

Requirements for Depositing X-Ray Crystallographic Data. American Chemical Society. [Link]

-

Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. RSC Publishing. [Link]

-

Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds. National Institutes of Health. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol. National Institutes of Health. [Link]

-

Making your raw data available to the macromolecular crystallography community. National Institutes of Health. [Link]

-

Sample Submission, Single Crystal X-ray Diffraction. Purdue University. [Link]

-

Publication of Crystal Structures. University of Zurich. [Link]

-

1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-. PubChem. [Link]

-

1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro-. PubChem. [Link]

-

1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione. NIST WebBook. [Link]

-

Total synthesis of (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol. Organic Chemistry Frontiers. [Link]

-

1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-, (1.alpha.,4.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.)-. U.S. Environmental Protection Agency. [Link]

-

1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione. NIST Chemistry WebBook. [Link]

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. MDPI. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. [Link]

-

Chemical synthesis and application of aryldihydronaphthalene derivatives. National Institutes of Health. [Link]

-

Medicinal Chemistry. Taylor & Francis Group. [Link]

-

Medicinal Chemistry Applications. Hilaris Publisher. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publish | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Sample Submission, Single Crystal X-ray Diffraction - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Strategic Intermediate: A Technical Guide to 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of novel molecular architectures. Among these, 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol emerges as a versatile and valuable building block. Its rigid, bicyclic framework, coupled with the reactive diol functionality, provides a unique topographical and chemical starting point for the synthesis of a diverse array of complex molecules, from polycyclic cage compounds to scaffolds with potential applications in medicinal chemistry. This guide offers an in-depth exploration of this key intermediate, detailing its synthesis, chemical properties, and proven applications, thereby providing researchers and drug development professionals with the critical knowledge to leverage its synthetic potential.

Core Synthesis: From Diels-Alder Adduct to Functionalized Diol

The journey to this compound begins with a classic yet elegant cycloaddition, followed by a stereoselective reduction. This two-step process is both efficient and scalable, making the intermediate readily accessible.

Step 1: The Diels-Alder Reaction - Crafting the Bicyclic Core

The foundational framework of the target molecule is constructed via a [4+2] cycloaddition, a Diels-Alder reaction between cyclopentadiene and p-benzoquinone. This reaction is highly efficient and proceeds readily due to the favorable electronic and steric properties of the reactants.

Experimental Protocol: Synthesis of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione

Materials:

-

p-Benzoquinone

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Petroleum ether

-

Ethyl acetate

-

Ice-salt bath

Procedure:

-

In a conical flask, dissolve 2.91 g (27.0 mmol) of p-benzoquinone in 12 mL of a 5:1 mixture of petroleum ether and ethyl acetate.

-

Cool the solution in an ice-salt bath to 0°C or below with continuous stirring.

-

Slowly add 2.5 mL (25 mmol) of freshly cracked cyclopentadiene to the cooled solution. Maintain the temperature at or below 0°C during the addition.

-

Continue stirring the reaction mixture in the ice-salt bath for 30 minutes.

-

Remove the flask from the ice-salt bath and allow it to stir at room temperature for an additional 30 minutes.

-

The product, 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione, will precipitate out of the solution as a crystalline solid.

-

Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

-

The product can be further purified by recrystallization if necessary.

Step 2: Stereoselective Reduction - Unveiling the Diol

With the diketone in hand, the next critical transformation is the reduction of the carbonyl groups to hydroxyl groups. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones.[1] The stereochemical outcome of this reduction is crucial, leading to the formation of the syn or anti diol, which will influence the geometry of subsequent synthetic elaborations.

Experimental Protocol: Reduction of 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione to this compound

Materials:

-

1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione

-

Methanol

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend the dione (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred suspension, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

The product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its characterization and for monitoring its transformations in subsequent synthetic steps.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [2] |

| Molecular Weight | 176.21 g/mol | [2] |

| CAS Number | 16144-91-5 | [2][3] |

| Melting Point | 172-178 °C | [3] |

| Appearance | White to off-white solid | |

| ¹H NMR | Data available in public databases | PubChem |

| ¹³C NMR | Data available in public databases | PubChem |

| IR Spectrum | Characteristic O-H and C-O stretching bands | NIST |

| Mass Spectrum | Molecular ion peak and fragmentation pattern available | NIST |

The Intermediate in Action: A Gateway to Molecular Complexity

The true value of this compound lies in its potential for elaboration into more complex and functionally rich molecules. Its rigid bicyclic core serves as a scaffold to which additional rings and functional groups can be appended with a high degree of stereochemical control.

Application in the Synthesis of Polycyclic Cage Compounds

The diol is a key precursor in the synthesis of various polycyclic cage compounds.[4][5][6] These intricate, three-dimensional structures are of significant interest in materials science and as unique scaffolds in medicinal chemistry. The hydroxyl groups of the diol can be derivatized or used to direct further annulation reactions, leading to the construction of complex, cage-like architectures.

A common strategy involves the conversion of the diol to a corresponding diether or diester, followed by further cycloaddition or rearrangement reactions. The rigid nature of the methanonaphthalene backbone pre-organizes the molecule for these transformations, often leading to high yields and stereoselectivity.

A Versatile Scaffold in Medicinal Chemistry

Polycyclic structures are increasingly recognized as valuable starting points for the design of multi-functional drugs.[7] The rigid framework of this compound can be exploited to present pharmacophoric elements in a well-defined spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets. While the isomeric 2,3-diol is a known intermediate in the synthesis of Varenicline, a smoking cessation aid, the 5,8-diol offers a different substitution pattern and vectoral display of functionality for the exploration of new chemical space.[8] The hydroxyl groups can be functionalized to introduce a wide range of substituents, enabling the generation of diverse libraries of compounds for biological screening.

Visualizing the Synthetic Pathway

To better illustrate the synthetic sequence and the strategic position of the target intermediate, the following diagrams are provided.

Figure 1: The two-step synthesis of this compound.

Figure 2: Key application areas for the title synthetic intermediate.

Conclusion

This compound stands as a testament to the power of strategic intermediate design in modern organic synthesis. Its straightforward preparation, coupled with its inherent structural rigidity and chemical functionality, makes it an invaluable platform for the construction of complex molecular targets. For researchers and professionals in drug discovery and materials science, a comprehensive understanding of this intermediate's synthesis and reactivity opens doors to new and innovative molecular designs.

References

- Beilstein Archives.

- Organic Syntheses Procedure.

- Scientific & Academic Publishing. Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction.

- National Institutes of Health. 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol.

- RSC Publishing. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds.

- National Institutes of Health. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC.

- PubChem. 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4-tetrahydro- | C11H12O2 | CID 85967.

- ChemBK. 8-diol,1,2,3,4-tetrahydro-4-methanonaphthalene-5.

- PubChem. 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | C11H10O2 | CID 79150.

- NIST. 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione.

- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- National Institutes of Health. Polycyclic compounds: Ideal drug scaffolds for the design of multiple mechanism drugs? - PMC.

Sources

- 1. Polycyclic compounds: Ideal drug scaffolds for the design of multiple mechanism drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. 374. Reduction products of the cyclopentadiene–benzoquinone adduct / J. Chem. Soc., 1963 [sci-hub.ru]

- 3. scribd.com [scribd.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol - PMC [pmc.ncbi.nlm.nih.gov]

The Diels-Alder Reaction in the Synthesis of Bridged Bicyclic Diols: An In-depth Technical Guide

<

Abstract

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and stereocontrolled method for the construction of six-membered rings.[1][2][3] This guide provides an in-depth technical exploration of the application of the Diels-Alder reaction toward the synthesis of bridged bicyclic diols, a structural motif of significant interest in medicinal chemistry and natural product synthesis. We will delve into the core principles of the reaction, strategic approaches for introducing diol functionality, the critical role of stereocontrol, and practical experimental considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this elegant cycloaddition for the synthesis of complex molecular architectures.

Introduction: The Enduring Power of a Classic Reaction

First described by Otto Diels and Kurt Alder in 1928, the [4+2] cycloaddition between a conjugated diene and a dienophile has become one of the most reliable and versatile tools for carbon-carbon bond formation.[1] Its ability to generate significant molecular complexity in a single, often highly stereoselective, step has cemented its importance in the synthesis of natural products and pharmaceuticals.[4] Bridged bicyclic systems, such as the bicyclo[2.2.1]heptane core, are prevalent in a wide array of biologically active molecules. The incorporation of diol functionalities into these rigid scaffolds provides crucial hydrogen bonding capabilities and opportunities for further functionalization, making them attractive targets in drug discovery. This guide will illuminate the strategic application of the Diels-Alder reaction to access these valuable bridged bicyclic diols.

Core Principles of the Diels-Alder Reaction for Bridged Systems

The formation of bridged bicyclic products via the Diels-Alder reaction typically involves a cyclic diene.[5] The inherent s-cis conformation of many cyclic dienes makes them particularly reactive in this cycloaddition.[5]

Mechanism: The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[1][6][7] This concerted nature is a key reason for the high degree of stereospecificity observed in the reaction.

Stereoselectivity - The Endo Rule: A critical aspect of the Diels-Alder reaction, particularly with cyclic dienes, is the preference for the endo product.[8] This selectivity arises from favorable secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state. While the exo product is often thermodynamically more stable, the endo product is typically formed faster under kinetic control.

Regioselectivity: When both the diene and dienophile are unsymmetrically substituted, the regiochemical outcome of the reaction becomes a key consideration. The alignment of the reactants in the transition state is governed by electronic factors, with the most nucleophilic carbon of the diene aligning with the most electrophilic carbon of the dienophile.

Strategic Pathways to Bridged Bicyclic Diols

There are several strategic approaches to employing the Diels-Alder reaction for the synthesis of bridged bicyclic diols. The choice of strategy depends on the desired stereochemistry of the diol and the availability of starting materials.

Post-Cycloaddition Dihydroxylation

A common and straightforward approach involves the Diels-Alder reaction of a cyclic diene with a dienophile containing a carbon-carbon double bond. The resulting bridged bicyclic alkene can then be dihydroxylated in a subsequent step.

Workflow for Post-Cycloaddition Dihydroxylation:

Caption: Post-cycloaddition dihydroxylation workflow.

This method offers flexibility as a wide variety of dihydroxylation reagents can be employed to achieve different stereochemical outcomes (e.g., syn-dihydroxylation with osmium tetroxide or potassium permanganate, and anti-dihydroxylation via epoxidation followed by ring-opening).

Oxygenated Dienes and Dienophiles

An alternative strategy involves incorporating the hydroxyl functionalities, or their precursors, directly into the diene or dienophile. This approach can be more atom-economical and may offer better control over the stereochemistry of the hydroxyl groups relative to the bicyclic framework.

-

Oxygenated Dienes: Dienes bearing silyloxy or acetoxy groups can be utilized. Subsequent hydrolysis of the resulting cycloadduct unmasks the diol functionality.

-

Oxygenated Dienophiles: Dienophiles such as vinylene carbonate or related cyclic systems can serve as precursors to cis-diols. After the Diels-Alder reaction, hydrolysis of the carbonate yields the desired diol.

Asymmetric Diels-Alder Reactions for Chiral Diols

For applications in drug development, the synthesis of enantiomerically pure compounds is often essential. Asymmetric Diels-Alder reactions provide a powerful means to achieve this.

Strategies for Asymmetric Induction:

-

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the dienophile. The steric bulk of the auxiliary directs the approach of the diene to one face of the dienophile, leading to a diastereoselective cycloaddition. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

-

Chiral Lewis Acid Catalysis: The use of a chiral Lewis acid catalyst is a highly effective and widely used method for asymmetric Diels-Alder reactions.[9][10] The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction.[11] The chiral ligands on the Lewis acid create a chiral environment around the dienophile, leading to a highly enantioselective cycloaddition.[10]

-

Chiral Dienes or Dienophiles: Employing a reactant that is inherently chiral can also induce asymmetry in the product.

Mechanism of Lewis Acid Catalysis:

Caption: Chiral Lewis acid catalyzed Diels-Alder reaction.

Mechanistic Nuances and Predictive Models

A deep understanding of the reaction mechanism is crucial for predicting and controlling the outcome of Diels-Alder reactions.

Frontier Molecular Orbital (FMO) Theory

FMO theory provides a powerful model for understanding the reactivity and regioselectivity of the Diels-Alder reaction.[3] The reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] Electron-donating groups on the diene raise the HOMO energy, while electron-withdrawing groups on the dienophile lower the LUMO energy. A smaller HOMO-LUMO energy gap leads to a faster reaction rate.

Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT), have become invaluable tools for studying Diels-Alder reactions.[12][13][14] These methods can be used to:

-

Calculate the energies of transition states to predict the major stereoisomer.

-

Model the interaction of reactants with chiral catalysts to rationalize enantioselectivity.

-

Predict the regiochemical outcome of reactions with unsymmetrical reactants.

Practical Applications and Case Studies

The Diels-Alder reaction has been instrumental in the total synthesis of numerous complex natural products containing bridged bicyclic diol motifs.

Case Study: Synthesis of Epibatidine Analogues

The potent analgesic epibatidine, isolated from the skin of an Ecuadorian poison frog, features a 7-azabicyclo[2.2.1]heptane core.[15] The synthesis of analogues of epibatidine often utilizes a Diels-Alder strategy to rapidly construct this bicyclic core.[16][17] For instance, the reaction of a pyrrole derivative (as the diene component) with a suitable dienophile can generate the azabicyclic framework.[16][17] Subsequent functional group manipulations, including dihydroxylation, can then be used to introduce the desired diol functionality, leading to a library of analogues for structure-activity relationship studies.[16]

Experimental Protocols

The following is a representative, generalized protocol for a Diels-Alder reaction to form a bridged bicyclic system, which can be adapted for specific substrates.

General Procedure for the Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride:

-

Preparation of Cyclopentadiene: Cyclopentadiene is typically stored as its dimer, dicyclopentadiene. To obtain the monomer, dicyclopentadiene is "cracked" by heating it to its boiling point (around 170 °C) and collecting the lower-boiling cyclopentadiene monomer (b.p. 41 °C) by fractional distillation. This should be done immediately before use as cyclopentadiene will readily dimerize at room temperature.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride in a suitable solvent such as ethyl acetate.

-

Addition of Diene: Slowly add the freshly cracked cyclopentadiene to the solution of maleic anhydride with stirring. The reaction is often exothermic.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Once the reaction is complete, the product, cis-norbornene-5,6-endo-dicarboxylic anhydride, often crystallizes from the reaction mixture upon cooling. The product can be collected by vacuum filtration, washed with a cold solvent (e.g., hexane), and dried.

-

Purification: If necessary, the product can be further purified by recrystallization.

Table 1: Common Solvents and Catalysts for Diels-Alder Reactions

| Solvent | Lewis Acid Catalyst | Typical Reaction Conditions |

| Toluene | TiCl₄ | -78 °C to room temperature |

| Dichloromethane | AlCl₃ | -78 °C to room temperature |

| Tetrahydrofuran | ZnCl₂ | Room temperature to reflux |

| Water | None (hydrophobic effect) | Room temperature to 80 °C |

Challenges and Future Directions

Despite its broad utility, the Diels-Alder reaction is not without its challenges.

-

Retro-Diels-Alder Reaction: At high temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant, leading to lower yields of the desired adduct.[1]

-

Stereocontrol in Complex Systems: Achieving high levels of stereocontrol in the synthesis of highly substituted and complex bridged bicyclic systems can be challenging.

-

"On-Water" Diels-Alder Reactions: The discovery that some Diels-Alder reactions are accelerated in water has opened up new avenues for green chemistry and the synthesis of water-soluble compounds.